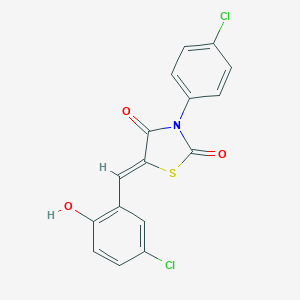

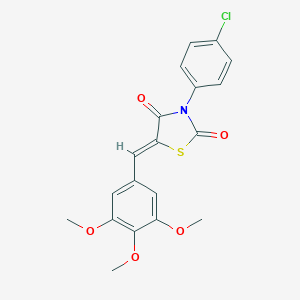

![molecular formula C26H21ClN2O6 B301223 Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)

Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate exerts its effects through multiple mechanisms. It has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. This pathway regulates the expression of antioxidant enzymes and detoxification proteins, which help to protect cells from damage caused by reactive oxygen species. Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate also inhibits the activation of NF-κB, which is involved in the inflammatory response and can promote the growth of cancer cells.

Biochemical and Physiological Effects:

Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate has been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In cancer cells, Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate has been found to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate is that it has been extensively studied in vitro and in vivo, and its mechanisms of action are well understood. Additionally, Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate has been shown to be relatively non-toxic, making it a promising candidate for the development of new drugs. However, one limitation of Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate is that it can be difficult to synthesize, and the cost of production may be a barrier to its use in large-scale experiments.

Future Directions

There are several potential future directions for research on Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate. One area of interest is the development of new drugs based on the structure of Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate, which could have improved pharmacokinetic properties and lower toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate in different disease models. Finally, research is needed to better understand the long-term effects of Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate on cellular and physiological processes.

Synthesis Methods

The synthesis of Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate involves several steps, including the condensation of 3-methoxy-4-hydroxybenzaldehyde with 4-chlorobenzyl bromide to form a Schiff base, which is then reacted with 3,5-dioxo-1-pyrazolidinyl benzoate to yield the final product. This synthesis method has been optimized to produce high yields of pure Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate.

Scientific Research Applications

Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the JNK pathway and inhibiting the PI3K/Akt pathway.

properties

Product Name |

Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate |

|---|---|

Molecular Formula |

C26H21ClN2O6 |

Molecular Weight |

492.9 g/mol |

IUPAC Name |

methyl 4-[(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |

InChI |

InChI=1S/C26H21ClN2O6/c1-33-23-14-17(5-12-22(23)35-15-16-3-8-19(27)9-4-16)13-21-24(30)28-29(25(21)31)20-10-6-18(7-11-20)26(32)34-2/h3-14H,15H2,1-2H3,(H,28,30)/b21-13- |

InChI Key |

RGBVQKABZIGQRT-BKUYFWCQSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OCC4=CC=C(C=C4)Cl |

SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OCC4=CC=C(C=C4)Cl |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

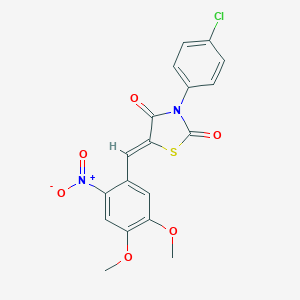

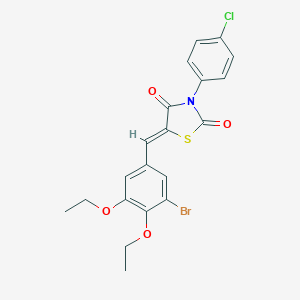

![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)

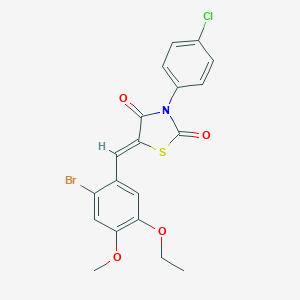

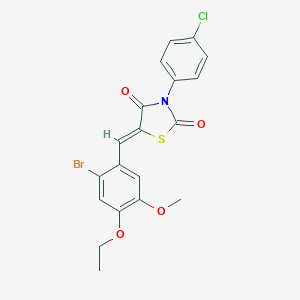

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)

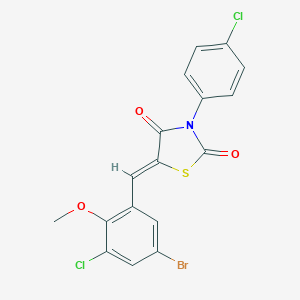

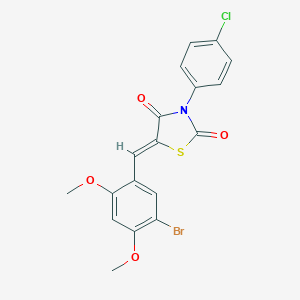

![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)

![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)

![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)

![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)